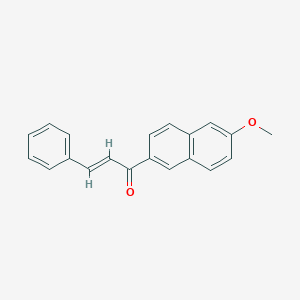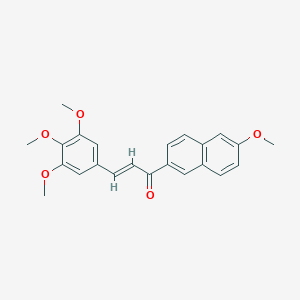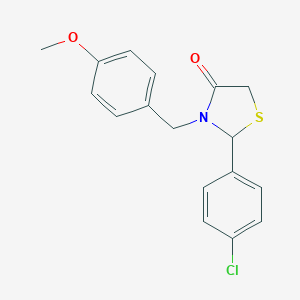![molecular formula C8H5ClF3N5S B502041 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine CAS No. 250714-16-0](/img/structure/B502041.png)
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a halogenated pyridine derivative . It’s a fluorinated building block that participates in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.433 (lit.) . It has a boiling point of 50-55 °C/11 mmHg (lit.) and a melting point of 16-20 °C (lit.) . The density is 1.524 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Triazole Derivatives : Research has shown the potential for synthesizing novel triazole derivatives starting from 3-amino-5-sulfanyl-1,2,4-triazole. These derivatives have been synthesized through various chemical reactions, including alkylation, condensation, and oxidation processes, demonstrating the compound's versatility as a precursor for generating biologically active molecules and potential pharmaceuticals (Heras et al., 2003).
Heterocyclic Compound Synthesis : The compound has been utilized in the synthesis of heterocyclic compounds, showing its relevance in developing new materials with potential applications in electronics, coatings, and as intermediates for further chemical transformations (Zohdi, 1997).
Biological and Antimicrobial Activities
- Antimicrobial Activities : Some studies have explored the synthesis of triazole derivatives for evaluating their antimicrobial activities. These compounds, synthesized using triazole as a core structure, have shown promising results against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
Material Science and Catalysis
- Synthesis of Macrocyclic Complexes : The compound has been involved in the synthesis of bimetallic macrocyclic complexes, indicating its utility in material science for creating complex structures with potential applications in catalysis, molecular recognition, and as components in supramolecular assemblies (Wu et al., 2016).
Safety and Hazards
The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N5S/c9-4-1-3(8(10,11)12)2-14-5(4)18-7-15-6(13)16-17-7/h1-2H,(H3,13,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSPTRSAYIHDHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NNC(=N2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


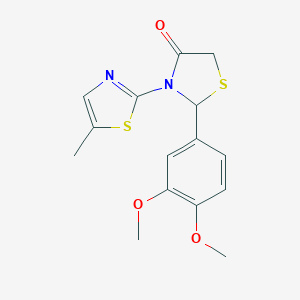
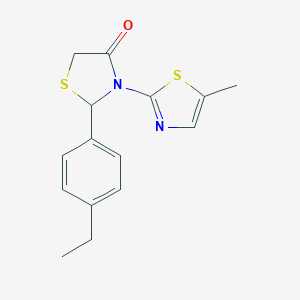
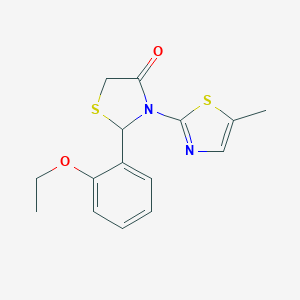
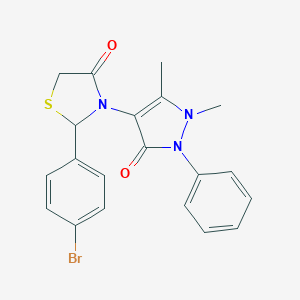
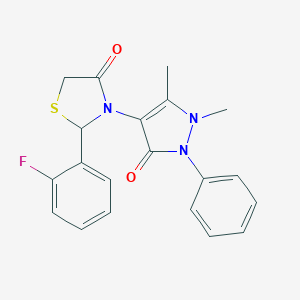
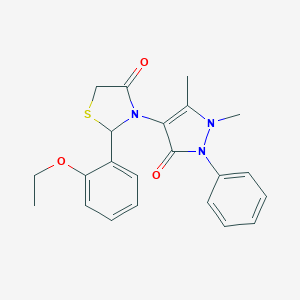
![2-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501967.png)
![2-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501968.png)
![2-(3,4-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501970.png)
